1-Ethyl-2-isocyanobenzene

Chemical Procurement Quality Assurance Reproducibility

1-Ethyl-2-isocyanobenzene (CAS 63212-32-8), also referred to as 2-ethylphenyl isocyanide or o-ethylphenyl isocyanide, is an ortho-substituted aromatic isocyanide with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol. The compound belongs to the aryl isocyanide class, characterized by a nucleophilic/electrophilic terminal carbon that enables participation in multicomponent reactions such as the Ugi and Passerini reactions.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 63212-32-8
Cat. No. B1335316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-isocyanobenzene
CAS63212-32-8
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1[N+]#[C-]
InChIInChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1H3
InChIKeyURRLGKSRAQOOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-isocyanobenzene (CAS 63212-32-8): Ortho-Substituted Aryl Isocyanide for Multicomponent and Diversity-Oriented Synthesis


1-Ethyl-2-isocyanobenzene (CAS 63212-32-8), also referred to as 2-ethylphenyl isocyanide or o-ethylphenyl isocyanide, is an ortho-substituted aromatic isocyanide with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol . The compound belongs to the aryl isocyanide class, characterized by a nucleophilic/electrophilic terminal carbon that enables participation in multicomponent reactions such as the Ugi and Passerini reactions [1]. Its ortho-ethyl substitution distinguishes it from the more commonly employed para-substituted or unsubstituted phenyl isocyanides, imparting distinct steric and electronic properties relevant to reaction design [2].

Why 1-Ethyl-2-isocyanobenzene Cannot Be Interchanged with Other Aryl Isocyanides in Structure–Activity-Relationship Campaigns


Ortho-substituted aryl isocyanides exhibit markedly different reactivity profiles compared to their para- or meta-substituted analogs due to steric congestion around the isocyanide carbon, which alters both the kinetics of multicomponent reactions and the conformational outcomes of downstream products [1]. The ethyl group in 1-ethyl-2-isocyanobenzene provides a specific steric bulk intermediate between methyl and isopropyl substituents, which directly influences the diastereoselectivity and yield of Ugi adducts. Uncontrolled substitution with, for example, o-tolyl isocyanide (methyl) or 2-isopropylphenyl isocyanide can lead to divergent library compositions, confounding SAR interpretation and procurement reproducibility [2].

Quantitative Differentiation of 1-Ethyl-2-isocyanobenzene Against Closest Ortho-Substituted Aryl Isocyanide Analogs


Verified Purity Benchmark: 95% Assay by Supplier Certificate of Analysis

Commercially available 1-ethyl-2-isocyanobenzene is supplied with a certified purity of 95% (GC/HPLC), as documented by the Combi-Blocks/Sigma-Aldrich Certificate of Analysis . In contrast, several closely related ortho-substituted analogs—such as 2-isopropylphenyl isocyanide—are frequently offered only at 90% purity from alternative vendors, introducing variability in reaction stoichiometry and yield [1]. This 5-percentage-point purity differential is critical for procurement decisions in library synthesis where precise molar equivalents are essential.

Chemical Procurement Quality Assurance Reproducibility

Ortho-Ethyl Steric Bulk: Intermediate A-Value Compared to Methyl and Isopropyl Analogs

The ethyl substituent at the ortho position imposes a steric A-value of approximately 1.75 kcal/mol, compared to 1.70 kcal/mol for methyl and ~2.15 kcal/mol for isopropyl on the aryl ring [1]. This intermediate steric demand directly affects the rotation barrier around the aryl–isocyanide bond, modulating the accessibility of the isocyanide carbon in nucleophilic addition steps. In Ugi-type multicomponent reactions, ortho-substituted aryl isocyanides with A-values >2.0 kcal/mol have been reported to reduce reaction rates by up to 40% relative to unsubstituted phenyl isocyanide [2].

Steric Effects Conformational Analysis Reaction Design

Scalable Synthesis via Dehydration Methodology: Reported Yields for Ortho-Substituted Aryl Isocyanides

The POCl₃/Et₃N dehydration method reported by Ahmadian-Moghaddam et al. (2020) for isocyanide synthesis demonstrates scalability across five orders of magnitude (0.2 mmol to 0.5 mol) with typical yields of 60–85% for ortho-substituted aryl isocyanides [1]. While the paper does not report 1-ethyl-2-isocyanobenzene specifically, the methodology has been validated on structurally analogous o-tolyl isocyanide and 2,6-dimethylphenyl isocyanide with isolated yields of 78% and 72%, respectively, under identical conditions [1]. This provides a reliable synthetic benchmark for procurement of custom batches.

Process Chemistry Scale-Up Green Chemistry

Storage Stability: Refrigerated Requirement as a Proxy for Isocyanide Reactivity Class

1-Ethyl-2-isocyanobenzene requires refrigerated storage (2–8 °C), as specified by the manufacturer . This storage condition is consistent with ortho-alkyl-substituted aryl isocyanides, which exhibit higher thermal lability than their para-substituted counterparts due to reduced conjugation stabilization of the isocyanide group [1]. In contrast, para-ethylphenyl isocyanide is reported to be stable at ambient temperature for extended periods [1]. This differential stability must be factored into procurement logistics and inventory planning.

Stability Shelf Life Logistics

Application in DNA-Encoded Library Synthesis: Documented Use in TEAD-YAP Inhibitor Discovery

1-Ethyl-2-isocyanobenzene has been specifically employed as a building block in the Ugi four-component reaction for constructing DNA-encoded peptidomimetic libraries targeting TEAD4 and MDM2 proteins [1]. In this study, 8,112 encoded molecules were synthesized and screened, yielding novel TEAD-YAP interaction inhibitors. The ortho-ethyl substitution was critical for achieving the desired conformational constraint in the peptoid backbone; replacement with unsubstituted phenyl isocyanide resulted in a >10-fold loss of binding affinity for the TEAD4 target [1].

DNA-Encoded Libraries Drug Discovery Protein-Protein Interactions

Procurement-Guiding Application Scenarios for 1-Ethyl-2-isocyanobenzene


DNA-Encoded Library (DEL) Synthesis Targeting Protein–Protein Interactions

When constructing DELs for targets such as TEAD4 or MDM2, 1-ethyl-2-isocyanobenzene provides the ortho-ethyl steric signature required for high-affinity binding. The >10-fold loss of affinity upon substitution with unsubstituted phenyl isocyanide [1] mandates the use of this specific building block. Procurement should specify 95% purity minimum and refrigerated shipping to ensure library fidelity.

Diastereoselective Ugi Multicomponent Reaction Optimization

The intermediate steric A-value of the ethyl group (~1.75 kcal/mol) positions this isocyanide as a tunable component for diastereoselective Ugi reactions. It offers greater conformational control than o-tolyl isocyanide (A-value ~1.70) without the yield penalties associated with 2-isopropylphenyl isocyanide (A-value ~2.15, up to 40% rate reduction) [1]. Chemists optimizing Ugi stereochemistry should prioritize this compound over methyl or isopropyl analogs.

Scalable Heterocycle Synthesis via Isocyanide-Based Cascades

For process chemistry groups scaling isocyanide-based cascades to multi-gram quantities, 1-ethyl-2-isocyanobenzene benefits from the validated POCl₃/Et₃N dehydration protocol, which has demonstrated 60–85% yields for ortho-substituted aryl isocyanides across five orders of magnitude [1]. Procurement from suppliers providing Certificates of Analysis with ≥95% purity eliminates the need for in-house re-purification, accelerating scale-up timelines.

Ortho-Substitution SAR Studies in Medicinal Chemistry

In systematic SAR campaigns exploring the ortho position of aryl isocyanide-containing leads, 1-ethyl-2-isocyanobenzene serves as the essential ethyl reference point bridging methyl and isopropyl analogs. Its documented use in TEAD-YAP inhibitor discovery [1] provides a precedent for inclusion in focused libraries. Procurement of this compound from a verified 95% purity source ensures consistency across iterative SAR cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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